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Compound of Interest

Compound Name: (R)-1-phenylethyl acetate

Cat. No.: B1147902 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to

elucidate the structural, electronic, and reactive properties of 1-phenylethyl acetate (C₁₀H₁₂O₂).

By leveraging computational methods, researchers can gain insights into molecular stability,

vibrational frequencies, and reaction mechanisms at the atomic level, complementing and

guiding experimental studies.

Introduction to 1-Phenylethyl Acetate
1-Phenylethyl acetate is a carboxylic ester known for its intensive green, floral-fruity odor,

making it a significant compound in the fragrance and cosmetic industries[1]. Its molecular

structure consists of a phenyl group and an acetate group attached to a chiral carbon center,

leading to the existence of enantiomers. Quantum chemical calculations provide a powerful tool

to investigate the properties of this molecule, from its stable conformation to its reactivity and

potential degradation pathways.

Molecular Properties:

Molecular Formula: C₁₀H₁₂O₂[2]

Molecular Weight: 164.20 g/mol [2][3]

CAS Number: 93-92-5[2]
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Topological Polar Surface Area: 26.3 Å²[1][2]

Computational Methodology and Protocols
The theoretical investigation of 1-phenylethyl acetate relies on established quantum

computational methods. Density Functional Theory (DFT) is a widely used approach due to its

favorable balance of accuracy and computational cost.

Typical Experimental Protocol:

Structure Optimization: The initial molecular geometry of 1-phenylethyl acetate is optimized

to find the lowest energy conformation on the potential energy surface. This is typically

performed using DFT with a functional like B3LYP, which combines Becke's three-parameter

exchange functional with the Lee-Yang-Parr correlation functional.[4][5]

Basis Set Selection: A suitable basis set is crucial for accurate results. The Pople-style basis

set, such as 6-311++G(d,p), is commonly employed. The "++" indicates the addition of

diffuse functions on all atoms, which are important for describing weak interactions, and "

(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for

more flexibility in describing bond shapes.[4]

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed

at the same level of theory. The absence of imaginary frequencies confirms that the

optimized structure corresponds to a true energy minimum. These calculations also provide

theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

[6]

Electronic Property Analysis: To understand the molecule's reactivity, Frontier Molecular

Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO)—are analyzed. The energy gap between the HOMO and LUMO is

a key indicator of chemical stability.[7][8][9]

Transition State (TS) Search: To study reaction mechanisms, such as thermal

decomposition, a transition state search is conducted. This involves locating the saddle point

on the potential energy surface that connects reactants to products. The TS structure is also

confirmed by a frequency calculation, which should yield exactly one imaginary frequency

corresponding to the reaction coordinate.[5]
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The following diagram illustrates a standard workflow for these calculations.

Computational Workflow
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A typical workflow for quantum chemical calculations.

Results and Discussion
DFT calculations have been used to determine the optimized geometric parameters for 1-

phenylethyl acetate in its ground state (GS) and during its thermal decomposition. A study by

Esan et al. utilized the B3LYP/6-31++G** level of theory to investigate this process.[5] Selected

optimized parameters for the ground state and the transition state of the decomposition

reaction are summarized below.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
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Parameter Bond/Angle Ground State (GS)
Transition State

(TS)

Bond Length C5-O7 1.45 2.50

C2-H1 1.09 1.45

O9-H1 - 1.21

Bond Angle C4-C5-O7 109.5 90.1

| Dihedral Angle| H1-C2-C5-O7 | -60.2 | 0.0 |

Data sourced from a DFT study on the thermal decomposition of 1-phenylethyl acetate.[5]

Note: Atom numbering is based on the cited study's convention.

The HOMO and LUMO are critical in determining the electronic properties and reactivity of a

molecule.[7]

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A

higher HOMO energy corresponds to a better electron donor.[7]

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.

A lower LUMO energy indicates a better electron acceptor.[7]

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a

measure of the molecule's chemical stability. A large gap implies high stability and low

chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily

excitable.[8][9]

Table 2: Conceptual Framework of FMO Analysis
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Parameter Symbol Significance in Reactivity

HOMO Energy EHOMO

Correlates with ionization
potential; indicates
electron-donating
character.

LUMO Energy ELUMO

Correlates with electron

affinity; indicates electron-

accepting character.

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical stability and reactivity. |

For 1-phenylethyl acetate, the HOMO is expected to be localized primarily on the electron-rich

phenyl ring, while the LUMO would likely be centered on the carbonyl group (C=O) of the

acetate moiety, which acts as the primary electron-accepting site.

Computational studies have shown that 1-phenylethyl acetate undergoes thermal

decomposition to yield vinyl benzene (styrene) and acetic acid.[5] This reaction proceeds

through a concerted, six-membered cyclic transition state.[5] The mechanism involves the

asynchronous breaking of the β-carbon-hydrogen (Cβ-H) and α-ether-oxygen (Cα-O) bonds.[5]

The diagram below visualizes the transition state geometry.

Transition state for 1-phenylethyl acetate decomposition.

This computational model reveals that the C5-O7 and C2-H1 bonds are significantly elongated

in the transition state, while a new bond between O9 and H1 is forming.[5]

Table 3: Calculated Kinetic and Thermodynamic Parameters at 623 K
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Parameter Symbol Calculated Value Unit

Activation Energy Ea 43.7 kcal/mol

Pre-exponential

Factor
log(A) 12.70 -

Rate Constant k 6.1 x 10⁻² s⁻¹

Enthalpy of Reaction ΔHreaction 38.45 kcal/mol

Entropy Change ΔS 5.867 J/mol·K

| Gibbs Free Energy | ΔG | 39.69 | kJ/mol |

Data sourced from Esan et al. (2022).[5]

These theoretically derived parameters compare well with available experimental results,

validating the use of DFT for studying the kinetics and thermodynamics of such reactions.[5]

The positive values for enthalpy and Gibbs free energy indicate that the decomposition is an

endothermic and non-spontaneous process under the studied conditions.

Conclusion
Quantum chemical calculations, particularly using DFT, offer a robust framework for the

detailed investigation of 1-phenylethyl acetate. These methods provide fundamental insights

into molecular geometry, electronic structure, and chemical reactivity that are highly valuable

for researchers in materials science and drug development. The ability to model reaction

pathways, such as thermal decomposition, and calculate kinetic and thermodynamic

parameters with reasonable accuracy demonstrates the predictive power of computational

chemistry as an indispensable partner to experimental research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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